4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide

Description

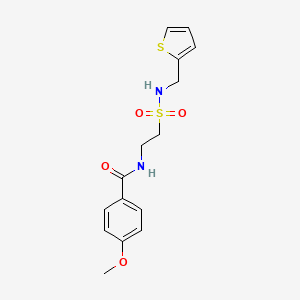

4-Methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring linked to a sulfamoyl-ethylamine moiety. The sulfamoyl group is further substituted with a thiophen-2-ylmethyl group, introducing aromatic heterocyclic character.

Properties

IUPAC Name |

4-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-21-13-6-4-12(5-7-13)15(18)16-8-10-23(19,20)17-11-14-3-2-9-22-14/h2-7,9,17H,8,10-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEKJBKXWSIFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoyl chloride and thiophen-2-ylmethylamine. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-methoxy group (electron-donating) in the target compound and analogue 11 enhances solubility compared to electron-withdrawing groups like 4-chloro (analogue 14, 160–161°C ).

- Sulfamoyl Modifications : Replacing the sulfamoyl hydrogen with bulkier groups (e.g., methylsulfonyl in 31 or thiophen-2-ylmethyl in the target) lowers melting points due to reduced crystallinity .

- Synthetic Flexibility : CDI/DIPEA-mediated coupling is versatile for introducing diverse benzoic acids and amines .

Spectral and Physicochemical Properties

- NMR Spectroscopy :

- IR Spectroscopy :

- Sulfonamide S=O stretches appear at 1240–1350 cm$^{-1}$, while thiophene C-S/C=C vibrations in the target compound occur at 600–800 cm$^{-1}$ .

Biological Activity

4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide (CAS No. 899979-83-0) is an organic compound characterized by a complex structure that includes a methoxy group, a thiophene ring, and a sulfamoyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or proteins, influencing various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Properties : Similar compounds have shown antiviral effects against various viruses, including HBV and HCV. The mechanism often involves modulation of host cellular factors that inhibit viral replication .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antimicrobial agents .

Case Studies and Research Findings

- Antiviral Activity : A study on benzamide derivatives indicated that compounds with structural similarities to this compound showed broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .

- Antimicrobial Efficacy : In vitro studies of related benzamide derivatives demonstrated potent antibacterial activity. For instance, a series of thiazole-benzamide hybrids were evaluated for their antimicrobial efficacy, showing significant inhibition zones against various bacterial strains .

- Enzyme Inhibition Studies : Preliminary research suggests that the compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression and other diseases. Further investigation is needed to elucidate the specific enzymes targeted by this compound.

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antiviral | N-phenylbenzamide derivatives | Broad-spectrum activity against HBV and HCV |

| Antimicrobial | Thiazole-benzamide hybrids | Potent activity against E. coli and S. aureus |

| Enzyme Inhibition | Various benzamides | Potential inhibition of cancer-related enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.